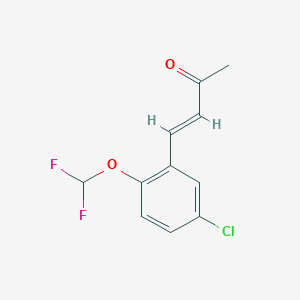

4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one

Description

Properties

Molecular Formula |

C11H9ClF2O2 |

|---|---|

Molecular Weight |

246.64 g/mol |

IUPAC Name |

(E)-4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one |

InChI |

InChI=1S/C11H9ClF2O2/c1-7(15)2-3-8-6-9(12)4-5-10(8)16-11(13)14/h2-6,11H,1H3/b3-2+ |

InChI Key |

PCZVYCZNLDZMGM-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)Cl)OC(F)F |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate enone precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system (C=O conjugated to C=C) undergoes Michael additions and 1,4-conjugate additions:

| Reaction Type | Conditions | Product Formed | Yield (%) | References |

|---|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → RT | Tertiary alcohol derivatives | 65–78 | |

| Organocuprate Addition | R₂CuLi, ether, –20°C | β-Substituted ketones | 72–85 |

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the β-carbon of the enone, followed by protonation. The electron-withdrawing difluoromethoxy group enhances electrophilicity at the α,β-positions .

Oxidation of the Ketone Group

Despite the presence of the enone system, the ketone remains resistant to further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

Reduction of the Double Bond

Catalytic hydrogenation selectively reduces the C=C bond:

| Catalyst | Solvent | Pressure (psi) | Product | Selectivity |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 | 4-(5-Chloro-2-(difluoromethoxy)phenyl)butan-2-one | >95% |

Side Reaction : Over-reduction of the ketone to a secondary alcohol occurs with excess H₂ or prolonged reaction times.

Electrophilic Aromatic Substitution (EAS)

The chloro-difluoromethoxy phenyl group directs EAS reactions:

| Reaction | Reagents | Position of Substitution |

Scientific Research Applications

4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Substituent Effects: The target compound features a chlorine atom and a difluoromethoxy group (-OCF₂), both strong electron-withdrawing groups. These substituents enhance electrophilic reactivity and may improve metabolic stability compared to non-fluorinated analogs . In contrast, 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one () contains bromine and fluorine atoms. The non-halogenated analog () lacks electronegative substituents, resulting in lower molecular weight and distinct solubility profiles, as evidenced by its higher boiling point (409.7°C) .

Physicochemical Properties: Halogenation correlates with increased molecular weight and lipophilicity. The target compound’s calculated molecular weight (244.63 g/mol) is intermediate between the brominated analog (351.08 g/mol) and the non-halogenated compound (214.26 g/mol). The density of the non-halogenated analog (1.078 g/cm³) suggests that halogenation may further elevate density due to heavier atoms .

Potential Applications: Halogenated analogs like the target compound are often explored in drug discovery due to improved binding affinity and resistance to oxidative degradation. The -OCF₂ group is particularly valued in medicinal chemistry for its stability . The brominated analog () may serve as a precursor in cross-coupling reactions, leveraging bromine as a leaving group.

Research Findings and Implications

- Synthetic Challenges : Introducing difluoromethoxy groups requires specialized fluorination techniques, which may complicate synthesis compared to simpler halogenation methods used for bromine or chlorine analogs.

- Thermal Stability: The non-halogenated analog’s high boiling point (409.7°C) implies that halogenation may reduce thermal stability due to increased molecular weight and possible decomposition pathways .

Biological Activity

The compound 4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-one , also known by its CAS number 1344870-52-5, is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Composition

- Molecular Formula : CHClFO

- Molecular Weight : 246.64 g/mol

- IUPAC Name : this compound

Structure Analysis

The presence of the difluoromethoxy group and chlorine in the phenyl ring is significant for the biological activity of this compound. The halogen substituents can enhance lipophilicity and modulate the interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, a study on a series of chlorinated cinnamic anilides demonstrated promising antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chlorocinnamanilide | S. aureus | < 1 µM |

| 3,4-Dichlorocinnamanilide | MRSA | < 0.5 µM |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is still to be determined.

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxicity of related compounds has been evaluated using various cancer cell lines. The findings suggest that while some derivatives exhibit significant antibacterial properties, they also show limited cytotoxic effects on primary mammalian cells . This balance is crucial for developing therapeutic agents with minimal side effects.

Structure-Activity Relationship (SAR)

The substitution pattern on the phenyl ring plays a critical role in determining the biological activity of these compounds. For example, the introduction of halogens has been shown to enhance antibacterial efficacy . The SAR studies indicate that specific modifications can lead to improved potency and selectivity against target pathogens.

Study 1: Antibacterial Efficacy Against MRSA

A recent investigation into the antibacterial properties of a series of substituted cinnamic anilides revealed that certain compounds exhibited submicromolar activity against MRSA. Among these, derivatives with difluoromethoxy groups showed enhanced efficacy compared to their non-substituted counterparts .

Study 2: Cytotoxicity Assessment in Cancer Cell Lines

In another study focusing on the cytotoxic effects of halogenated derivatives, researchers found that while some compounds effectively inhibited bacterial growth, they maintained low toxicity levels in human cancer cell lines. This finding is critical as it suggests a potential dual application for these compounds in both antimicrobial and anticancer therapies .

Q & A

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.